CB07-Exatecan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C71H94FN11O22 |

|---|---|

Molecular Weight |

1472.6 g/mol |

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[(2S)-2-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-4-[3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |

InChI |

InChI=1S/C71H94FN11O22/c1-6-71(95)49-36-55-63-47(38-82(55)67(91)48(49)41-104-68(71)92)61-51(14-13-46-43(4)50(72)37-54(78-63)60(46)61)80-70(94)105-40-44-9-11-45(12-10-44)76-64(88)52(8-7-19-75-69(73)93)79-66(90)62(42(2)3)81-65(89)53(77-57(85)39-83-58(86)15-16-59(83)87)17-20-74-56(84)18-21-97-24-25-99-28-29-101-32-33-103-35-34-102-31-30-100-27-26-98-23-22-96-5/h9-12,15-16,36-37,42,51-53,62,95H,6-8,13-14,17-35,38-41H2,1-5H3,(H,74,84)(H,76,88)(H,77,85)(H,79,90)(H,80,94)(H,81,89)(H3,73,75,93)/t51-,52-,53-,62-,71-/m0/s1 |

InChI Key |

DUVHBLDGNYMCIH-HWPPBYDQSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CN8C(=O)C=CC8=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CN8C(=O)C=CC8=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of CB07-Exatecan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan is a potent, semi-synthetic, water-soluble derivative of camptothecin, a natural alkaloid. It functions as a topoisomerase I inhibitor and has demonstrated significant anti-tumor activity.[1] CB07-Exatecan is a drug-linker conjugate designed for use in Antibody-Drug Conjugates (ADCs), which leverage monoclonal antibodies to deliver the cytotoxic payload, exatecan, directly to cancer cells.[2][3][4] This targeted delivery system aims to enhance the therapeutic index of exatecan by increasing its concentration at the tumor site while minimizing systemic exposure and associated toxicities. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Mechanism of Action: Topoisomerase I Inhibition and DNA Damage

The primary molecular target of exatecan is the nuclear enzyme topoisomerase I (Top1).[1][5][6] Top1 plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA helix. It achieves this by inducing transient single-strand breaks, allowing the DNA to unwind, and then resealing the breaks.[1][6]

Exatecan exerts its cytotoxic effects by interfering with this process. As a camptothecin analogue, it binds to the covalent complex formed between topoisomerase I and DNA, known as the "cleavable complex".[1][6] This binding stabilizes the complex, preventing the enzyme from re-ligating the nicked DNA strand.[5][6] Modeling studies suggest that exatecan may form unique molecular interactions within this complex, contributing to its enhanced potency compared to other camptothecins like SN-38 and topotecan.[6]

The accumulation of these stabilized Top1-DNA complexes becomes problematic during DNA replication. When the replication fork collides with a stabilized cleavable complex, the transient single-strand break is converted into a permanent and irreversible double-strand DNA break.[6] This extensive DNA damage triggers a cellular stress response, known as the DNA Damage Response (DDR), which ultimately leads to cell cycle arrest and the initiation of apoptosis (programmed cell death).[6] Studies have shown that exatecan induces higher levels of DNA damage and subsequent apoptosis compared to other topoisomerase I inhibitors.[6]

The Bystander Effect in Exatecan-Based ADCs

A significant advantage of using exatecan and its derivatives as payloads in ADCs is their ability to induce a "bystander effect".[1] Once the ADC is internalized by a target cancer cell and the exatecan payload is released, its membrane-permeable nature allows it to diffuse out of the cell and into the surrounding tumor microenvironment.[7] This free exatecan can then be taken up by neighboring cancer cells, including those that may not express the target antigen for the ADC's antibody. This bystander killing is crucial for treating heterogeneous tumors where antigen expression can be varied.[1]

The this compound Drug-Linker Conjugate

This compound is specifically designed as a linker-drug conjugate for the synthesis of ADCs.[2][3][4] The linker component plays a critical role in the efficacy and safety of the ADC, ensuring stability in circulation and facilitating the release of the exatecan payload at the tumor site. While the precise chemical structure and cleavage mechanism of the "CB07" linker are proprietary and not extensively detailed in the public domain, the general principles of linker technology for exatecan ADCs are well-established.

Commonly, cleavable linkers are employed, which are designed to be stable in the bloodstream but are cleaved by specific conditions or enzymes prevalent in the tumor microenvironment or within cancer cells. These can include:

-

Peptide Linkers: These linkers, such as the valine-citrulline (Val-Cit) dipeptide, are designed to be cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.

-

β-Glucuronide Linkers: These are stable in circulation but are cleaved by the enzyme β-glucuronidase, which is present at high concentrations in the tumor microenvironment.[1]

-

pH-Sensitive Linkers: These linkers are designed to be stable at the physiological pH of blood but are hydrolyzed in the more acidic environment of tumors or endosomes.

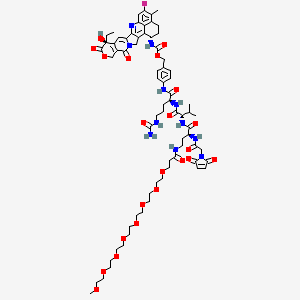

The chemical structure of this compound is provided below.

Caption: Chemical structure of this compound.

Quantitative Data

The following tables summarize key quantitative data regarding the in vitro and in vivo efficacy and clinical pharmacokinetics of exatecan and its derivatives.

Table 1: In Vitro Cytotoxicity of Exatecan

| Cell Line | Cancer Type | IC50 / GI50 (ng/mL) | Reference |

| Breast Cancer (Panel) | Breast Cancer | 2.02 (mean GI50) | [8] |

| Colon Cancer (Panel) | Colon Cancer | 2.92 (mean GI50) | [8] |

| Stomach Cancer (Panel) | Stomach Cancer | 1.53 (mean GI50) | [8] |

| Lung Cancer (Panel) | Lung Cancer | 0.88 (mean GI50) | [9] |

| PC-6 | Lung Cancer | 0.186 (GI50) | [5][8] |

| PC-6/SN2-5 (Resistant) | Lung Cancer | 0.395 (GI50) | [5][8] |

| P388 Leukemia | Leukemia | 0.975 (IC50, µg/mL) | [9] |

| SK-BR-3 | HER2+ Breast Cancer | Subnanomolar range | [10] |

| MDA-MB-468 | HER2- Breast Cancer | Subnanomolar range | [10] |

Table 2: Clinical Pharmacokinetics of Exatecan Mesylate

| Dose Schedule | Clearance (L/h/m²) | Volume of Distribution (L/m²) | Elimination Half-life (h) | Reference |

| 21-day continuous i.v. infusion | 1.39 | 39.66 | 27.45 (mean) | [11] |

| Weekly 24-h infusion (3 of 4 weeks) | 1.73 | - | 7.13 | [12] |

| Daily for 5 days | 1.86 (Day 1), 2.05 (Day 5) | 14.36 | 8.75 | [2] |

Table 3: Clinical Efficacy of M9140 (Anti-CEACAM5-Exatecan ADC) in Metastatic Colorectal Cancer

| Efficacy Measure | Result | Dose Levels | Reference |

| Partial Response (PR) | 10.0% (4 patients) | ≥2.4 mg/kg | [1] |

| Stable Disease (SD) | 42.5% (17 patients) | Various | [1] |

| Median Progression-Free Survival (PFS) | 6.7 months | ≥2.4 mg/kg | [1] |

Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the activity of topoisomerase I, which relaxes supercoiled DNA.

Materials:

-

Purified human topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Exatecan (or other test compounds) dissolved in DMSO

-

5X Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM KCl, 25 mM MgCl2, 0.5 mM EDTA)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50% glycerol, 0.05% bromophenol blue)

-

Agarose gel (1%) containing 0.5 µg/mL ethidium bromide

-

1X TAE or TBE running buffer

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:

-

4 µL 5X Assay Buffer

-

1 µL supercoiled DNA (e.g., 0.5 µg/µL)

-

1 µL Exatecan at various concentrations (or DMSO for control)

-

x µL nuclease-free water

-

1 µL purified topoisomerase I (e.g., 1 unit/µL)

-

-

Mix gently and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel. Include lanes for supercoiled DNA (no enzyme) and relaxed DNA (enzyme, no inhibitor) as controls.

-

Perform electrophoresis at a constant voltage (e.g., 50 V) until the dye front has migrated sufficiently.

-

Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA with increasing concentrations of exatecan.

Cell Viability Assay (MTT or CellTiter-Glo)

This assay determines the number of viable cells in a culture after treatment with a cytotoxic agent.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

Exatecan stock solution

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

DMSO (for MTT assay)

-

Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo)

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.

-

Prepare serial dilutions of Exatecan in culture medium.

-

Remove the medium from the wells and add 100 µL of the Exatecan dilutions (or medium with DMSO as a vehicle control).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

For MTT assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

For CellTiter-Glo assay:

-

Equilibrate the plate and reagent to room temperature.

-

Add 100 µL of CellTiter-Glo reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence.

-

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 or GI50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of an exatecan-based ADC in a mouse model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Human cancer cell line for implantation

-

Matrigel (optional, for some cell lines)

-

Exatecan-based ADC and control ADC

-

Vehicle solution

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously implant cancer cells (e.g., 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the exatecan-ADC, control-ADC, or vehicle intravenously (or via another appropriate route) according to the desired dosing schedule (e.g., once weekly).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2).

-

Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.

-

The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

Visualizations

Signaling Pathway of Exatecan-Induced Cell Death

Caption: Mechanism of Exatecan-induced DNA damage and apoptosis.

Experimental Workflow for Preclinical Evaluation of an Exatecan-ADC

Caption: Preclinical development workflow for an Exatecan-based ADC.

References

- 1. First-in-human trial of M9140, an anti-CEACAM5 antibody drug conjugate (ADC) with exatecan payload, in patients (pts) with metastatic colorectal cancer (mCRC). - ASCO [asco.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | 2879247-31-9 [chemicalbook.com]

- 9. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

Exatecan: A Potent Topoisomerase I Inhibitor for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951f) is a potent, semi-synthetic, water-soluble derivative of camptothecin, a natural alkaloid with significant antineoplastic activity.[1][2] As a highly effective inhibitor of DNA topoisomerase I, exatecan represents a cornerstone in the development of targeted cancer therapies, most notably as the cytotoxic payload in advanced antibody-drug conjugates (ADCs).[3][4] This technical guide provides a comprehensive overview of exatecan's core mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows.

Core Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effects by targeting topoisomerase I, an essential enzyme responsible for relieving torsional stress in DNA during replication and transcription.[5][6] The mechanism can be delineated as follows:

-

Enzyme Binding and Complex Formation: Topoisomerase I introduces a transient single-strand break in the DNA backbone, forming a covalent intermediate known as the topoisomerase I-DNA cleavage complex (TOP1cc).[7][8]

-

Stabilization of the Cleavage Complex: Exatecan intercalates at the interface of this complex, effectively stabilizing it.[5][7] This action prevents the religation of the single-strand break, a crucial step in the normal catalytic cycle of the enzyme.[1]

-

Induction of DNA Damage: The persistence of these stabilized TOP1cc leads to collisions with the DNA replication machinery.[8] These collisions result in the conversion of single-strand breaks into irreversible double-strand breaks.[5]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA double-strand breaks triggers a DNA damage response, leading to cell cycle arrest, typically in the S and G2 phases, and subsequent induction of apoptosis (programmed cell death).[6][9]

Notably, exatecan does not require metabolic activation, which can reduce variability in patient response compared to other camptothecin analogs like irinotecan.[5][10]

Quantitative Data Summary

The potency and pharmacokinetic profile of exatecan have been characterized in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Exatecan

| Cell Line | Cancer Type | Potency Metric | Value | Reference(s) |

| Various Human Cancer Cell Lines | Breast, Colon, Stomach, Lung | Mean GI50 | 2.02, 2.92, 1.53, 0.88 ng/mL, respectively | [11][12] |

| Human Pancreatic Cancer Cells | Pancreatic | IC50 | 1.906 µM | [13] |

| Murine P388 Leukemia Cells | Leukemia | IC50 | 3-fold lower than SN-38, 10-fold lower than topotecan | |

| Panel of 32 Cancer Cell Lines | Various (incl. hematopoietic) | Mean IC50 | 6-fold lower than SN-38, 28-fold lower than topotecan | [10] |

| PC-6 (Small Cell Lung Cancer) | Small Cell Lung Cancer | GI50 | 0.186 ng/mL | |

| PC-6/SN2-5 (SN-38 resistant) | Small Cell Lung Cancer | GI50 | 0.395 ng/mL | [12] |

| SK-BR-3 (HER2-positive) | Breast | IC50 | Subnanomolar range | [14] |

| MDA-MB-468 (HER2-negative) | Breast | IC50 | Subnanomolar range | [14] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Table 2: Pharmacokinetic Properties of Exatecan in Humans

| Study Population | Dosing Schedule | Mean Plasma Clearance (L/h/m²) | Mean Volume of Distribution (L/m²) | Mean Elimination Half-life (h) | Reference(s) |

| Metastatic Breast Carcinoma Patients | 0.3-0.5 mg/m²/day for 5 days every 3 weeks | ~1.4 | ~12 | ~8 | [15] |

| Advanced Non-Small Cell Lung Cancer | 0.5 mg/m²/day for 5 days every 3 weeks | 2.28 | 18.2 | 7.9 | [16] |

| Advanced Solid Malignancies | 30-min infusion every 3 weeks | - | - | - | [17] |

| Advanced Solid Malignancies | Weekly 24-hour infusions for 3 of every 4 weeks | - | - | - | [18] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of topoisomerase I inhibitors. Below are representative protocols for key experiments.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)[19]

-

Exatecan (or other test compounds) dissolved in DMSO

-

5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[19]

-

Agarose

-

TAE Buffer

-

Ethidium Bromide

-

Distilled water

Procedure:

-

Prepare a reaction mixture containing 10x Topoisomerase I Assay Buffer, supercoiled plasmid DNA (e.g., 200-400 ng), and distilled water to a final volume of 20 µL.[20][21]

-

Add the desired concentration of exatecan (or DMSO as a vehicle control) to the reaction tubes.[22]

-

Initiate the reaction by adding a predetermined amount of human topoisomerase I enzyme.

-

Terminate the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.[19]

-

Analyze the DNA topology by electrophoresis on a 0.8-1% agarose gel in TAE buffer.[19][20]

-

Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV light.[20][21]

-

Inhibition is determined by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form compared to the control.

In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the cytotoxic effect of exatecan on cancer cell lines by measuring ATP levels, which are indicative of cell viability.[7]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Exatecan

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of exatecan (and a vehicle control) for a specified incubation period (e.g., 72 hours).[7]

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well, equal to the volume of cell culture medium present.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the control and determine the IC50 or GI50 value by plotting the data using appropriate software (e.g., GraphPad Prism).[7]

In Vivo Tumor Xenograft Efficacy Study

This study evaluates the antitumor activity of exatecan in an animal model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Human cancer cell line for xenograft implantation

-

Exatecan formulation for intravenous (i.v.) administration

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Implant human tumor cells (e.g., BxPC-3 pancreatic cancer cells) subcutaneously or orthotopically into the mice.[24]

-

Allow the tumors to grow to a palpable size (e.g., 7 mm in diameter).[24]

-

Randomize the mice into treatment and control groups.

-

Administer exatecan intravenously at specified doses and schedules (e.g., 15 and 25 mg/kg, once a week for three weeks).[25] The control group receives the vehicle solution.

-

Monitor the tumor size using calipers at regular intervals throughout the study.

-

Monitor the body weight and overall health of the mice as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Analyze the data to determine the effect of exatecan on tumor growth and metastasis.[24]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Exatecan-Induced Cytotoxicity

Caption: Mechanism of action of exatecan as a topoisomerase I inhibitor.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: A typical workflow for assessing the in vitro cytotoxicity of exatecan.

Conclusion

Exatecan is a highly potent topoisomerase I inhibitor with a well-defined mechanism of action that leads to cancer cell death. Its favorable preclinical and clinical profiles, particularly its water solubility and lack of need for metabolic activation, have made it a valuable agent in oncology. The true potential of exatecan is currently being realized through its incorporation into sophisticated drug delivery systems, such as antibody-drug conjugates, which leverage its high potency for targeted killing of cancer cells while potentially minimizing systemic toxicity.[26][27][28] This guide provides a foundational understanding for researchers and drug developers working to further harness the therapeutic capabilities of this important molecule.

References

- 1. Exatecan Mesylate | C25H30FN3O9S | CID 151114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exatecan - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. m.youtube.com [m.youtube.com]

- 6. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. courses.washington.edu [courses.washington.edu]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Exatecan Mesylate | Topoisomerase | TargetMol [targetmol.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Phase II study of intravenous exatecan mesylate (DX-8951f) administered daily for 5 days every 3 weeks to patients with metastatic breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phase II study of exatecan mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assay of topoisomerase I activity [protocols.io]

- 22. inspiralis.com [inspiralis.com]

- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Efficacy of camptothecin analog DX-8951f (Exatecan Mesylate) on human pancreatic cancer in an orthotopic metastatic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. medchemexpress.com [medchemexpress.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. aacrjournals.org [aacrjournals.org]

- 28. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of CB07-Exatecan Conjugate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, synthesis, and mechanism of action of the CB07-Exatecan conjugate, a key component in the development of next-generation antibody-drug conjugates (ADCs).

Core Chemical Structure and Properties

The this compound conjugate (CAS No: 2879247-31-9) is a sophisticated drug-linker system designed for targeted cancer therapy. It comprises the potent topoisomerase I inhibitor, exatecan, connected to a specialized linker denoted as "CB07". While the proprietary nature of the "CB07" linker, as detailed in patent WO2023198079A1, limits the public disclosure of its exact molecular composition, available information suggests it is a cucurbituril-based entity. Cucurbiturils are a class of macrocyclic compounds known for their ability to encapsulate drug molecules, thereby enhancing solubility, stability, and controlling release. In this conjugate, the CB07 component likely serves to modulate the physicochemical properties of the exatecan payload, facilitating its effective delivery to tumor cells.

The exatecan payload is a highly potent derivative of camptothecin, which exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. The linkage of exatecan to the CB07 linker is engineered to be stable in circulation but cleavable under specific conditions within the target cancer cell, ensuring the selective release of the cytotoxic payload.

Table 1: Physicochemical Properties of this compound Conjugate

| Property | Value |

| CAS Number | 2879247-31-9 |

| Molecular Formula | C71H94FN11O22 |

| Molecular Weight | 1472.56 g/mol |

Characterization Data

The structural integrity and purity of the this compound conjugate are confirmed through various analytical techniques. Representative data is summarized below.

Table 2: Summary of Characterization Data

| Analysis Technique | Observed Data Summary |

| ¹H NMR | The proton NMR spectrum displays a complex pattern of signals consistent with the aromatic and aliphatic protons of both the exatecan and the CB07 linker moieties. |

| ¹³C NMR | The carbon-13 NMR spectrum reveals a full complement of carbon signals corresponding to the intricate polycyclic structure of exatecan and the unique framework of the CB07 linker. |

| LC-MS | Liquid chromatography-mass spectrometry analysis confirms the molecular weight of the conjugate, with the major peak corresponding to the expected mass of C71H94FN11O22. |

Experimental Protocols

The synthesis of the this compound conjugate is a multi-step process that involves the preparation of the activated CB07 linker and its subsequent conjugation to the exatecan payload. The following is a generalized protocol based on common practices in ADC linker synthesis and conjugation, with specific details proprietary to the patent WO2023198079A1.

1. Synthesis of Activated CB07 Linker:

-

The cucurbituril-based linker (CB07) is functionalized with a reactive group (e.g., N-hydroxysuccinimide ester, maleimide) to enable covalent attachment to the exatecan molecule.

-

This typically involves a series of protection and deprotection steps to ensure site-specific modification.

-

Purification of the activated linker is performed using column chromatography (e.g., silica gel, reversed-phase HPLC).

2. Conjugation of CB07 Linker to Exatecan:

-

Exatecan is dissolved in a suitable aprotic solvent (e.g., dimethylformamide, dimethyl sulfoxide).

-

The activated CB07 linker is added to the exatecan solution in a stoichiometric ratio, often in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the reaction.

-

The reaction is stirred at a controlled temperature (e.g., room temperature) for a specified period.

-

The progress of the reaction is monitored by thin-layer chromatography or LC-MS.

3. Purification of this compound Conjugate:

-

Upon completion of the reaction, the crude conjugate is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

The fractions containing the pure product are collected, and the solvent is removed under reduced pressure.

-

The final product is lyophilized to obtain a stable powder.

4. Characterization:

-

The identity and purity of the final this compound conjugate are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Chemical Structure of this compound Conjugate

Caption: Illustrative diagram of the this compound conjugate components.

Experimental Workflow for ADC Synthesis

Caption: General workflow for the synthesis of an antibody-drug conjugate.

Signaling Pathway of Exatecan-based ADC

Caption: Mechanism of action of an Exatecan-based antibody-drug conjugate.

Discovery and Synthesis of Exatecan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951) is a potent, semi-synthetic, and water-soluble analog of camptothecin, a natural alkaloid.[1][] It functions as a topoisomerase I inhibitor and has demonstrated significant antineoplastic activity.[1][3] The development of Exatecan and its derivatives represents a significant advancement in the field of oncology, addressing some of the limitations of earlier camptothecin analogs, such as poor water solubility and unpredictable toxicities.[4][5] This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical/clinical evaluation of Exatecan derivatives, with a focus on their application as payloads in antibody-drug conjugates (ADCs).

Discovery and Rationale for Development

The journey to Exatecan began with the discovery of camptothecin, a quinoline alkaloid isolated from the bark of the Camptotheca acuminata tree.[][6] While camptothecin showed promising anticancer activity, its clinical development was hampered by low water solubility and significant adverse effects.[][] This led to the development of more soluble derivatives like topotecan and irinotecan.[]

Exatecan was developed to further improve upon these earlier derivatives, aiming for enhanced anticancer activity, reduced toxicity, and less interindividual variability.[8] A key advantage of Exatecan is that it is an intrinsically active compound and does not require metabolic activation, which can be a source of variability in patient response.[4][5] Its unique hexacyclic structure contributes to its high potency and stability of the active lactone ring.[5]

Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an essential enzyme for relieving torsional stress during DNA replication and transcription.[4][9] The mechanism involves the stabilization of the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks.[4] This leads to the accumulation of DNA damage, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[1][3]

The inhibitory effect of exatecan on topoisomerase I activity is reported to be 3 and 10 times higher than that of SN-38 (the active metabolite of irinotecan) and topotecan, respectively.[5]

Signaling Pathway of Exatecan-Induced Apoptosis

Caption: Signaling pathway of Exatecan leading to apoptosis.

Synthesis of Exatecan and Derivatives

The synthesis of camptothecin and its analogs has been a subject of extensive research.[6][10] While specific, detailed synthetic protocols for Exatecan are often proprietary, the general strategies involve multi-step processes. Challenges in large-scale synthesis include the use of expensive noble metals and high-pressure hydrogenation steps.[11] More recent and innovative synthetic routes aim to be more cost-effective and suitable for large-scale manufacturing by reducing the number of steps and avoiding hazardous reagents.[11]

Derivatives of Exatecan for use in ADCs are synthesized to include a linker molecule.[12][13] This linker is crucial for attaching the Exatecan payload to the antibody and is designed to be stable in circulation but cleavable upon internalization into the target cancer cell.[13]

Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled DNA. In the presence of an inhibitor, this relaxation is prevented. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis.[14]

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)[14]

-

Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50% glycerol, 100 µg/ml albumin)[14]

-

Exatecan derivative (test compound) dissolved in DMSO

-

Sterile distilled water

-

STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose gel (0.8-1%) with ethidium bromide

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Prepare a reaction mixture containing the 10x assay buffer, supercoiled DNA, and sterile water.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add the test compound (Exatecan derivative) at various concentrations to the respective tubes. Include a positive control (e.g., camptothecin) and a negative control (DMSO vehicle).

-

Add a predetermined amount of human topoisomerase I to all tubes except the negative control.

-

Incubate the reaction at 37°C for 30 minutes.[15]

-

Stop the reaction by adding STEB and chloroform/isoamyl alcohol.[14]

-

Vortex and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous phase onto an agarose gel.

-

Run the gel electrophoresis until the supercoiled and relaxed DNA bands are well-separated.[16]

-

Visualize the DNA bands under UV light and quantify the band intensities.

Interpretation: A potent inhibitor will show a higher proportion of supercoiled DNA and a lower proportion of relaxed DNA compared to the control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cancer cells by measuring cell viability.[17][18]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[18] The amount of formazan produced is proportional to the number of viable cells.[19]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Exatecan derivative (test compound)

-

MTT solution (5 mg/ml in PBS)

-

Solubilization buffer (e.g., isopropanol or DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[17]

-

Prepare serial dilutions of the Exatecan derivative in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and wells with medium only (blank).

-

Incubate the plate for a specified period (e.g., 72 hours).[20]

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[17]

-

Remove the medium containing MTT and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.[17]

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Structure-Activity Relationship and Clinical Data

Extensive structure-activity relationship (SAR) studies on camptothecin analogs have revealed that modifications at specific positions on the five-ring system can significantly impact potency and pharmacological properties. For Exatecan, the hexacyclic structure and substitutions are key to its enhanced activity.[5] The intact lactone ring is essential for its topoisomerase I inhibitory activity.[5]

Exatecan has been evaluated in numerous clinical trials for various cancers, including solid tumors, sarcoma, leukemia, and lung cancer.[4][21] While its development as a single agent was halted in some contexts, it has found a prominent role as a payload in ADCs, such as trastuzumab deruxtecan (Enhertu).[9][22]

Table 1: In Vitro Cytotoxicity of Exatecan

| Cell Line | Cancer Type | IC50 (ng/mL) |

| Breast Cancer | Solid Tumor | 2.02 |

| Colon Cancer | Solid Tumor | 2.92 |

| Stomach Cancer | Solid Tumor | 1.53 |

| Lung Cancer | Solid Tumor | 0.88 |

| Other Neoplasms | Solid Tumor | 4.33 |

| Data from a study of cytotoxic effects against 32 human cancer cell lines after 72h of treatment.[8] |

Table 2: Pharmacokinetic Parameters of Exatecan Mesylate in Clinical Trials

| Study Population | Dose and Schedule | Mean Clearance (L/h/m²) | Volume of Distribution (L/m²) | Mean Elimination Half-life (h) |

| Advanced Non-Small Cell Lung Cancer | 0.5 mg/m²/day for 5 days every 3 weeks | 2.28 | 18.2 | 7.9 |

| Metastatic Breast Carcinoma | 0.3-0.5 mg/m²/day for 5 days every 3 weeks | ~1.4 | ~12 | ~8 |

| Data compiled from Phase II clinical studies.[23][24] |

Conclusion

Exatecan and its derivatives represent a significant achievement in the medicinal chemistry of camptothecin analogs. Their enhanced potency, improved water solubility, and favorable pharmacological properties have made them valuable agents in oncology. The true potential of Exatecan is now being realized through its successful incorporation as a cytotoxic payload in antibody-drug conjugates, offering a targeted therapeutic approach that maximizes efficacy while potentially minimizing systemic toxicity. The ongoing research and development in this area continue to hold great promise for the future of cancer treatment.

References

- 1. Facebook [cancer.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. youtube.com [youtube.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]

- 10. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemexpress.com [chemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. inspiralis.com [inspiralis.com]

- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assay of topoisomerase I activity [protocols.io]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. texaschildrens.org [texaschildrens.org]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Phase II study of exatecan mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Phase II study of intravenous exatecan mesylate (DX-8951f) administered daily for 5 days every 3 weeks to patients with metastatic breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

CB07-Exatecan: An In-Depth Technical Guide on its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profile of CB07-Exatecan, a key drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). Understanding these fundamental physicochemical properties is critical for the formulation, manufacturing, and analytical development of ADCs incorporating this potent topoisomerase I inhibitor payload. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key workflows and concepts.

Introduction to this compound

This compound is a complex molecule comprising the potent camptothecin analog, exatecan, attached to a linker. This drug-linker conjugate is designed for subsequent conjugation to a monoclonal antibody, forming an ADC. The exatecan payload exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair, leading to cell death in targeted cancer cells.

The physicochemical properties of the drug-linker, particularly its solubility and stability, are paramount. Poor solubility can lead to challenges in the conjugation process, formulation difficulties, and potential for aggregation, which can impact both manufacturing and the safety and efficacy of the final ADC product.[1][2][3] Stability is equally critical, as degradation of the drug-linker can result in loss of potency, formation of impurities, and altered pharmacokinetic profiles.

Solubility Profile of this compound

The solubility of this compound is influenced by the inherent hydrophobicity of the exatecan payload. To counteract this, the linker component often incorporates hydrophilic moieties, such as polyethylene glycol (PEG), to enhance aqueous solubility and reduce aggregation tendencies.[1][2][]

Quantitative Solubility Data

Publicly available, specific quantitative solubility data for this compound in a wide range of pharmaceutically relevant solvents is limited. The primary solvent for which a solubility value has been reported is Dimethyl Sulfoxide (DMSO).

| Solvent | Concentration | Conditions | Citation |

| DMSO | 100 mg/mL | Requires sonication and warming. It is noted that hygroscopic DMSO can negatively impact solubility; therefore, the use of newly opened DMSO is recommended. | [5] |

Note: The lack of comprehensive public data on the aqueous solubility of this compound necessitates experimental determination for specific formulation and conjugation buffers. The inherent hydrophobicity of exatecan suggests that its solubility in aqueous buffers (e.g., PBS) will be significantly lower than in organic solvents like DMSO.[1][2]

Experimental Protocol: Solubility Determination

A standard shake-flask method can be adapted to determine the equilibrium solubility of this compound in various aqueous buffers and co-solvent systems.

Objective: To determine the equilibrium solubility of this compound in a specified solvent system at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvents (e.g., Phosphate Buffered Saline (PBS) pH 7.4, citrate buffer pH 5.0, various percentages of co-solvents like ethanol or propylene glycol in buffer)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Microcentrifuge

-

Calibrated HPLC-UV or UPLC-MS system

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Time to equilibrium should be established in preliminary experiments.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended solids.

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated, stability-indicating HPLC-UV or UPLC-MS method to determine the concentration of this compound.

-

Prepare a standard curve of this compound of known concentrations to quantify the samples accurately.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original supernatant, taking into account the dilution factor.

-

The resulting concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Stability Profile of this compound

The stability of this compound is a critical quality attribute that can be affected by various environmental factors, including pH, temperature, and light. Degradation can impact the potency and safety of the final ADC.

General Stability and Storage

This compound is typically supplied as a solid and requires specific storage conditions to maintain its integrity.

| Form | Storage Temperature | Duration | Citation |

| Powder | -20°C | 3 years | [5] |

| Stock Solution | -80°C | 6 months | [5] |

| Stock Solution | -20°C | 1 month | [5] |

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]

pH-Dependent Stability: Lactone Ring Hydrolysis

A key stability concern for exatecan and other camptothecin analogs is the pH-dependent reversible hydrolysis of the active lactone ring to the inactive carboxylate form. The equilibrium between the lactone and carboxylate forms is crucial for biological activity, with the closed lactone ring being necessary for topoisomerase I inhibition. At acidic pH, the lactone form is favored, while at neutral to alkaline pH, the equilibrium shifts towards the inactive open-ring carboxylate form.

Photostability

Studies on exatecan-conjugated ADCs have shown that the exatecan payload can act as a photosensitizer, leading to significant degradation upon exposure to light. This can manifest as discoloration, aggregation, and changes in the charge profile of the ADC.[6] Therefore, it is crucial to protect this compound and its solutions from light during handling and storage.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound. These studies are typically performed according to ICH guidelines.

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

A validated stability-indicating UPLC-MS/MS method

-

Temperature-controlled ovens

-

Photostability chamber (ICH Q1B compliant)

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

-

Acid Hydrolysis:

-

Dilute the stock solution with 0.1 M HCl.

-

Incubate at a specified temperature (e.g., 60°C) for a defined period.

-

At various time points, withdraw samples, neutralize with NaOH, and dilute for analysis.

-

-

Base Hydrolysis:

-

Dilute the stock solution with 0.1 M NaOH.

-

Incubate at room temperature for a defined period (alkaline conditions often lead to rapid degradation).

-

At various time points, withdraw samples, neutralize with HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Dilute the stock solution with a solution of 3% H₂O₂.

-

Incubate at room temperature for a defined period.

-

At various time points, withdraw samples and dilute for analysis.

-

-

Thermal Degradation:

-

Expose solid this compound powder to dry heat in an oven (e.g., 80°C).

-

Expose a solution of this compound to heat (e.g., 60°C).

-

At various time points, withdraw samples, dissolve/dilute as necessary, and analyze.

-

-

Photodegradation:

-

Expose a solution of this compound and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in an ICH-compliant photostability chamber.

-

A dark control sample should be protected from light to serve as a comparator.

-

After exposure, dissolve/dilute the samples and analyze.

-

-

Analysis:

-

Analyze all stressed samples and a non-degraded control using a validated stability-indicating UPLC-MS/MS method. The method should be capable of separating the intact this compound from all significant degradation products.

-

Characterize the degradation products using mass spectrometry to elucidate their structures and propose degradation pathways.

-

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products. A reverse-phase UPLC method coupled with mass spectrometry (UPLC-MS/MS) is generally suitable for this purpose.

Protocol: Development of a Stability-Indicating UPLC-MS/MS Method

Objective: To develop and validate a UPLC-MS/MS method capable of separating and quantifying this compound in the presence of its process impurities and degradation products.

Instrumentation and Columns:

-

UPLC system with a photodiode array (PDA) detector and a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

A C18 reversed-phase column with a small particle size (e.g., ≤ 1.8 µm).

Method Development Parameters:

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

-

Gradient: A linear gradient from a low to a high percentage of the organic phase to ensure the elution of all components.

-

Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

-

Detection:

-

UV: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance.

-

MS/MS: Use electrospray ionization (ESI) in positive mode. Perform MS scans to identify the molecular ions of the parent compound and degradation products. Develop a Multiple Reaction Monitoring (MRM) method for quantification by selecting specific precursor-product ion transitions.

-

Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including degradation products. This is confirmed using the samples from the forced degradation study.

-

Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The solubility and stability of this compound are critical attributes that require thorough characterization during the development of exatecan-based ADCs. While publicly available data is limited, this guide provides a framework for the systematic evaluation of these properties. The inherent hydrophobicity of exatecan necessitates careful formulation development, often employing hydrophilic linkers. The pH-dependent lactone hydrolysis and photosensitivity of the molecule are key stability challenges that must be managed through appropriate pH control and protection from light. The experimental protocols and workflows outlined in this document provide a starting point for researchers to generate the necessary data to support the development of safe, stable, and efficacious ADC therapeutics. Further in-house experimental work is essential to establish a comprehensive understanding of the this compound solubility and stability profile in specific formulations and manufacturing processes.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Molecular pharmacology of Exatecan and its analogues

An In-depth Technical Guide to the Molecular Pharmacology of Exatecan and its Analogues for Researchers, Scientists, and Drug Development Professionals.

Introduction

Exatecan (DX-8951) is a potent, semi-synthetic, and water-soluble analogue of the natural product camptothecin.[1] It functions as a topoisomerase I (TOP1) inhibitor and has demonstrated significant antineoplastic activity.[1] While its development as a standalone systemic agent was hindered by dose-limiting toxicities, exatecan has found a prominent role as the cytotoxic payload in several successful antibody-drug conjugates (ADCs), enabling targeted delivery to tumor cells and improving its therapeutic index.[2][3] This guide provides a comprehensive overview of the molecular pharmacology of exatecan and its analogues, focusing on its mechanism of action, structure-activity relationships, quantitative biological data, and key experimental methodologies.

Molecular Mechanism of Action

Exatecan exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription.[4][5] The catalytic cycle of TOP1 involves the creation of a transient single-strand break in the DNA backbone, forming a covalent intermediate known as the TOP1 cleavage complex (TOP1cc).[2] Exatecan and other camptothecin analogues bind to this complex, stabilizing it and preventing the re-ligation of the DNA strand.[4][6]

This stabilization of the TOP1cc leads to an accumulation of single-strand breaks. When a replication fork encounters these stabilized complexes, it results in the formation of irreversible, highly cytotoxic double-strand DNA breaks.[4] This extensive DNA damage triggers cell cycle arrest and ultimately leads to apoptotic cell death.[3][7]

Modeling studies have revealed that exatecan's high potency is due to unique molecular interactions within the TOP1-DNA interface. In addition to the hydrogen bonds common to other camptothecins with TOP1 residues R364 and D533, and a CH-π interaction with N722, exatecan is suggested to form two additional hydrogen bonds: one with the flanking DNA base and another with the TOP1 residue N352.[3][] These enhanced interactions contribute to its superior ability to trap the TOP1cc compared to other clinical TOP1 inhibitors like topotecan and SN-38 (the active metabolite of irinotecan).[3][6]

Structure-Activity Relationship and Analogues

Exatecan was developed to improve upon the therapeutic properties of earlier camptothecin analogues.[4] Its key structural features contribute to its high potency and water solubility, which is an advantage for pharmaceutical formulation.[1][]

-

Deruxtecan (DXd): A key analogue of exatecan, deruxtecan, is the payload component of several highly successful ADCs, including trastuzumab deruxtecan (Enhertu) and datopotamab deruxtecan.[10][11] DXd is linked to the antibody via a cleavable linker, allowing for targeted release within cancer cells.[12]

-

PEGylated Exatecan: To improve pharmacokinetics and reduce toxicity, exatecan has been conjugated to polyethylene glycol (PEG).[2] This modification extends the circulating half-life of the drug.[2]

-

Peptide-Drug Conjugates: Novel delivery systems, such as pH-sensitive peptide-exatecan conjugates like CBX-12, have been developed to target the acidic tumor microenvironment, further enhancing tumor-selective drug delivery.[3][13]

The synthesis of exatecan and its analogues often involves complex multi-step processes.[2][14] Modifications to the A, B, and F rings of the camptothecin scaffold have been explored to optimize potency, stability, and drug-linker compatibility for ADC development.[11][14]

Quantitative Biological Data

The potency of exatecan has been evaluated across a wide range of cancer cell lines. Its pharmacokinetic profile has been characterized in both preclinical models and human clinical trials.

Table 1: In Vitro Cytotoxicity of Exatecan

| Cell Line Category | Mean GI₅₀ (ng/mL) | Reference(s) |

| Breast Cancer | 2.02 | [15] |

| Colon Cancer | 2.92 | [15] |

| Stomach Cancer | 1.53 | [15] |

| Lung Cancer | 0.877 | [15] |

| PC-6 (human small cell lung carcinoma) | 0.186 | [1][15] |

| PC-6/SN2-5 (SN-38 resistant) | 0.395 | [1][15] |

GI₅₀: The concentration of drug that causes 50% inhibition of cell growth.

Table 2: Pharmacokinetic Parameters of Exatecan in Humans

| Schedule | Clearance (L/h/m²) | Volume of Distribution (L/m²) | Terminal Half-life (h) | Reference(s) |

| Weekly 30-min IV infusion | ~2.0 | - | ~8 | [16] |

| 24-h continuous IV infusion | ~3.0 | ~40 (Total Vd in L) | ~14 | [17] |

| 21-day continuous IV infusion | 1.39 | 39.66 (Vss in L) | 27.45 (mean), 11.27 (median) | [18][19] |

| 5-day 30-min IV infusion | 2.28 | 18.2 | 7.9 | [20] |

IV: Intravenous; Vss: Volume of distribution at steady state.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the molecular pharmacology of topoisomerase I inhibitors like exatecan.

Topoisomerase I DNA Relaxation Assay

This in vitro assay measures the ability of a compound to inhibit the catalytic activity of TOP1, which relaxes supercoiled DNA.

Principle: Supercoiled plasmid DNA has a more compact structure and migrates faster in an agarose gel than its relaxed counterpart. TOP1 converts supercoiled DNA to relaxed DNA. An inhibitor will prevent this conversion, leaving the DNA in its supercoiled form.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

10X TOP1 Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 10 mM spermidine, 50% glycerol).

-

Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 0.25 µg per reaction.

-

Test compound (e.g., exatecan) at various concentrations. Include a positive control (e.g., camptothecin) and a vehicle control (e.g., DMSO).

-

Nuclease-free water to the final reaction volume.

-

-

Enzyme Addition: Add purified human TOP1 enzyme (e.g., 1 unit) to each reaction tube.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition.

In Vitro DNA Cleavage Assay

This assay determines if a compound stabilizes the TOP1-DNA cleavage complex, which is the hallmark of a TOP1 poison like exatecan.

Principle: A radiolabeled DNA substrate is incubated with TOP1 and the test compound. If the compound stabilizes the cleavage complex, TOP1 will remain covalently bound to the DNA, and upon denaturation, cleaved DNA fragments will be generated. These fragments are then resolved by denaturing polyacrylamide gel electrophoresis (PAGE).[21]

Protocol:

-

DNA Substrate Preparation: Prepare a DNA substrate (e.g., a short oligonucleotide) uniquely radiolabeled at the 3'-end (e.g., with ³²P).[21][22]

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the radiolabeled DNA substrate, and the test compound at various concentrations.

-

Enzyme Addition and Incubation: Add purified TOP1 enzyme and incubate at 37°C for an appropriate time (e.g., 30 minutes) to allow for the formation of cleavage complexes.

-

Reaction Termination: Stop the reaction by adding a denaturing loading buffer (containing formamide and a tracking dye).

-

Electrophoresis: Heat the samples to denature the DNA and load them onto a denaturing polyacrylamide gel (e.g., 20% acrylamide, 7M urea).

-

Autoradiography and Analysis: After electrophoresis, dry the gel and expose it to a phosphor screen or X-ray film. The intensity and pattern of the cleaved DNA bands indicate the compound's ability to induce TOP1-mediated DNA cleavage.[22]

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor activity of exatecan or its analogues in a mouse model.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess efficacy.[23][24]

Protocol:

-

Cell Culture: Culture the desired human cancer cell line (e.g., MIA-PaCa-2 pancreatic cancer, NCI-N87 gastric cancer) under standard conditions.[13][23]

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously or orthotopically implant a specific number of cancer cells (e.g., 5 x 10⁶ cells) into the flank or appropriate organ of each mouse.[25]

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume.

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, exatecan at different doses). Administer the drug according to the desired schedule (e.g., intravenous injection, once weekly for 3 weeks).

-

Data Collection: Continue to monitor tumor volume, mouse body weight (as a measure of toxicity), and overall health throughout the study.

-

Endpoint and Analysis: The study may be terminated when tumors in the control group reach a predetermined size. Euthanize the mice, excise the tumors, and weigh them. Analyze the data to determine the tumor growth inhibition (TGI) for each treatment group.

Mechanisms of Resistance

Resistance to TOP1 inhibitors can arise through several mechanisms. While exatecan has shown the ability to overcome some forms of resistance, it is not immune to all.

-

Multidrug Resistance (MDR): Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can actively efflux chemotherapeutic drugs from cancer cells. Exatecan has a low affinity for some of these transporters, which may allow it to circumvent this resistance mechanism more effectively than other camptothecins like SN-38.[26][27]

-

TOP1 Mutations: Alterations in the TOP1 gene that affect drug binding or enzyme activity can confer resistance.

-

DNA Damage Response (DDR) Pathways: Upregulation of DNA repair pathways can counteract the DNA damage induced by exatecan.

Clinical Significance and Future Directions

Although phase III trials of single-agent exatecan were discontinued due to dose-limiting myelosuppression and a lack of superior benefit in combination with gemcitabine, its pharmacology makes it an exceptionally effective ADC payload.[2][26]

-

Antibody-Drug Conjugates (ADCs): The high potency of exatecan is leveraged in ADCs, where it is selectively delivered to tumor cells expressing a specific surface antigen. This targeted approach minimizes systemic exposure and associated toxicities while maximizing the drug concentration at the tumor site.[10]

-

Combination Therapies: Preclinical studies have shown that exatecan acts synergistically with inhibitors of the DNA damage response, particularly ATR and PARP inhibitors.[2][3] By blocking parallel DNA repair pathways, these combinations can enhance the cytotoxicity of exatecan, a strategy that holds promise for overcoming resistance.

-

Predictive Biomarkers: Research has identified potential biomarkers to predict sensitivity to exatecan. High expression of the protein Schlafen 11 (SLFN11) and deficiencies in the homologous recombination (HR) DNA repair pathway (HRD) are associated with increased vulnerability to TOP1 inhibitors.[3] These biomarkers could be used to select patients most likely to benefit from exatecan-based therapies.

Conclusion

Exatecan is a highly potent topoisomerase I inhibitor with a well-defined molecular mechanism of action. While its systemic use has been limited by toxicity, its chemical properties and profound cytotoxicity have made it an ideal payload for a new generation of antibody-drug conjugates, revolutionizing the treatment of several cancer types. Ongoing research into novel delivery systems, combination therapies with DDR inhibitors, and the use of predictive biomarkers continues to expand the therapeutic potential of this important class of anticancer agents.

References

- 1. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]

- 2. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]

- 6. Exatecan mesylate | 169869-90-3 | Benchchem [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel antibody drug conjugates containing exatecan derivative-based cytotoxic payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tumor-selective, antigen-independent delivery of a pH sensitive peptide-topoisomerase inhibitor conjugate suppresses tumor growth without systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Phase I and pharmacokinetic study of the topoisomerase I inhibitor, exatecan mesylate (DX-8951f), using a weekly 30-minute intravenous infusion, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): a novel camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. A Phase I and pharmocokinetic study of exatecan mesylate administered as a protracted 21-day infusion in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phase II study of exatecan mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Efficacy of camptothecin analog DX-8951f (Exatecan Mesylate) on human pancreatic cancer in an orthotopic metastatic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us [mdpi.com]

- 27. aacrjournals.org [aacrjournals.org]

The Role of Exatecan in DNA Damage and Repair Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951f) is a potent, semi-synthetic, water-soluble derivative of camptothecin, a class of anti-cancer agents that target DNA topoisomerase I (TOP1).[1][2] As a highly effective TOP1 inhibitor, Exatecan demonstrates greater potency than other clinically utilized camptothecin analogs, such as topotecan and SN-38 (the active metabolite of irinotecan).[3] Its primary mechanism of action involves the induction of significant DNA damage, which, when overwhelming the cell's repair capacities, leads to apoptotic cell death.[2][3] This technical guide provides an in-depth exploration of Exatecan's core mechanism, its impact on DNA integrity, and its intricate relationship with cellular DNA damage and repair pathways.

Core Mechanism of Action: Trapping the TOP1-DNA Cleavage Complex

Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. The process involves the formation of a covalent intermediate known as the TOP1 cleavage complex (TOP1cc), where the enzyme is bound to the 3'-end of the broken DNA strand.[4] Exatecan exerts its cytotoxic effects by binding to and stabilizing this TOP1cc.[5] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of these stalled complexes.[4]

The collision of advancing replication forks with these trapped TOP1cc results in the conversion of single-strand breaks into more lethal DNA double-strand breaks (DSBs).[4] It is the generation of these DSBs that triggers a robust DNA damage response and, if the damage is extensive and irreparable, initiates the apoptotic cascade.[2][3]

Quantitative Analysis of Exatecan's Potency

The cytotoxic and growth-inhibitory effects of Exatecan have been quantified across a wide range of cancer cell lines. The following tables summarize key IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values, demonstrating its potent anti-cancer activity.

| Cell Line | Cancer Type | IC50 (nM)[6] |

| MOLT-4 | Acute Lymphoblastic Leukemia | 0.23 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.31 |

| DU145 | Prostate Cancer | 0.45 |

| DMS114 | Small Cell Lung Cancer | 0.18 |

| Table 1: IC50 values of Exatecan in various cancer cell lines after 72 hours of treatment.[6] |

| Cancer Type | Mean GI50 (ng/mL)[5] |

| Breast Cancer | 2.02 |

| Colon Cancer | 2.92 |

| Stomach Cancer | 1.53 |

| Lung Cancer | 0.877 |

| Table 2: Mean GI50 values of Exatecan across a panel of cancer cell lines.[5] |

Experimental Protocols for Assessing Exatecan-Induced DNA Damage

Several key experimental assays are utilized to elucidate and quantify the DNA damage induced by Exatecan. Detailed methodologies for these experiments are provided below.

RADAR Assay for Detection of TOP1-DNA Cleavage Complexes

The Rapid Approach to DNA Adduct Recovery (RADAR) assay is a sensitive method to detect and quantify covalent protein-DNA complexes.[6][7]

Methodology:

-

Cell Lysis: Treat cultured cancer cells with Exatecan at desired concentrations and time points. Lyse the cells using a chaotropic salt solution (e.g., DNAzol) to rapidly isolate nucleic acids while preserving covalent protein-DNA adducts.[1][8]

-

DNA Precipitation: Precipitate the DNA and associated proteins with ethanol.

-

Resuspension and Quantification: Resuspend the pellet in a suitable buffer and accurately quantify the DNA concentration.

-

Slot Blotting: Denature the DNA and apply it to a nitrocellulose membrane using a slot blot apparatus.

-

Immunodetection: Probe the membrane with a primary antibody specific for TOP1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the relative amount of trapped TOP1cc.[8]

References

- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. A RADAR method to measure DNA topoisomerase covalent complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exatecan | Topoisomerase | TargetMol [targetmol.com]

CB07-Exatecan physical and chemical properties

An In-depth Technical Guide on the Physical and Chemical Properties of Exatecan and its Drug-Linker Conjugate CB07-Exatecan

Introduction